molecular formula C9H11NO B173757 1-Acetyl-6,7-dihydro-5H-pyrrolizine CAS No. 199192-10-4

1-Acetyl-6,7-dihydro-5H-pyrrolizine

Cat. No. B173757
M. Wt: 149.19 g/mol
InChI Key: WRBLXOFYTXAKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6,7-dihydro-5H-pyrrolizine is a heterocyclic compound that belongs to the pyrrolizine family. It is a bicyclic structure that contains a pyrrolidine ring and a pyrrole ring. This compound is of interest due to its unique chemical structure and its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is not fully understood. However, it is believed to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is responsible for the production of nitric oxide in response to inflammation and immune response. The inhibition of iNOS activity can lead to a decrease in nitric oxide production and a reduction in inflammation.

Biochemical And Physiological Effects

1-Acetyl-6,7-dihydro-5H-pyrrolizine has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to inhibit the production of nitric oxide in macrophages and endothelial cells. In addition, 1-Acetyl-6,7-dihydro-5H-pyrrolizine has been studied for its potential antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Acetyl-6,7-dihydro-5H-pyrrolizine in lab experiments is its potential anti-inflammatory and antitumor properties. It can be used to study the mechanisms of inflammation and tumor growth. However, one limitation is the complexity of its synthesis. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine requires expertise in organic chemistry and can be time-consuming.

Future Directions

There are several future directions for the study of 1-Acetyl-6,7-dihydro-5H-pyrrolizine. One direction is to further investigate its anti-inflammatory properties and its potential therapeutic applications for diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine needs to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

1-Acetyl-6,7-dihydro-5H-pyrrolizine can be synthesized using various methods. One of the most common methods is the reaction of 1,2-diaminocyclohexane with an alpha, beta-unsaturated ketone. This reaction leads to the formation of the pyrrolizine ring system. The acetyl group can then be added to the pyrrolizine ring using acetic anhydride and a catalyst. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-Acetyl-6,7-dihydro-5H-pyrrolizine has potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide. Nitric oxide is a molecule that is involved in various physiological processes, including inflammation and immune response. The inhibition of nitric oxide production can have therapeutic implications for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

199192-10-4

Product Name

1-Acetyl-6,7-dihydro-5H-pyrrolizine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3

InChI Key

WRBLXOFYTXAKGQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCN2C=C1

Canonical SMILES

CC(=O)C1=C2CCCN2C=C1

synonyms

Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI)

Origin of Product

United States

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